molecular formula C6H12N2 B13005567 2-Methyl-2,6-diazabicyclo[3.2.0]heptane

2-Methyl-2,6-diazabicyclo[3.2.0]heptane

Cat. No.: B13005567
M. Wt: 112.17 g/mol
InChI Key: ADEYVMPJSNZSOK-UHFFFAOYSA-N
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Description

2-Methyl-2,6-diazabicyclo[320]heptane is a bicyclic organic compound with the molecular formula C6H12N2 It is a derivative of diazabicycloheptane and is known for its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,6-diazabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclopentene derivative, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,6-diazabicyclo[3.2.0]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of substituted products with different functional groups.

Scientific Research Applications

2-Methyl-2,6-diazabicyclo[3.2.0]heptane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different reactivity and applications.

    2-Methyl-2,6-diazabicyclo[3.2.0]heptane dihydrochloride: A derivative with additional chloride ions, affecting its solubility and reactivity.

Uniqueness

2-Methyl-2,6-diazabicyclo[320]heptane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2-methyl-2,6-diazabicyclo[3.2.0]heptane

InChI

InChI=1S/C6H12N2/c1-8-3-2-5-6(8)4-7-5/h5-7H,2-4H2,1H3

InChI Key

ADEYVMPJSNZSOK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2C1CN2

Origin of Product

United States

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